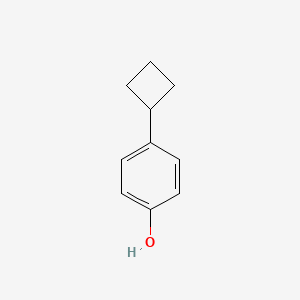

4-Cyclobutylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclobutylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8,11H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXPDEJQBGESQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclobutylphenol and Its Chemical Precursors

Classical Synthetic Routes to 4-Cyclobutylphenol

Traditional approaches to synthesizing this compound often rely on the functionalization of phenol (B47542) or the introduction of a cyclobutyl group onto an aromatic ring. These methods, while established, may sometimes be limited by harsh reaction conditions or the formation of isomeric mixtures.

Phenol Functionalization Strategies

The direct functionalization of phenol is a common strategy in organic synthesis. nih.govresearchgate.net In the context of this compound, this would typically involve the alkylation of phenol. The Friedel-Crafts alkylation is a classic example, where a cyclobutyl-containing electrophile reacts with phenol in the presence of a Lewis acid catalyst. However, this method can lead to a mixture of ortho- and para-substituted products, and potentially over-alkylation. rsc.org To enhance regioselectivity towards the para-position, the hydroxyl group of phenol can be used as a directing group, although this may require the installation of a protecting group, adding steps to the synthesis. rsc.orgresearchgate.net

Another approach involves the C-H activation of phenols. While powerful, direct C(sp²)–H cyclobutylation of phenols has been a challenge. Recent developments, however, have shown promise in this area. researchgate.netchemrxiv.org

Cyclobutyl Group Introduction Techniques

Introducing a cyclobutyl group onto a pre-functionalized benzene (B151609) ring is another key classical strategy. This can be achieved through various methods, including the reaction of a phenoxide ion with a cyclobutyl halide. For instance, the synthesis of related compounds like 2-(cyclopropylmethyl)-4-methylphenol (B14833594) involves the alkylation of p-cresol (B1678582) with a cyclopropylmethyl halide under basic conditions. A similar nucleophilic substitution could be envisioned for the synthesis of this compound.

Furthermore, cyclization reactions starting from appropriate precursors can be employed to form the cyclobutyl group, which is then followed by functionalization of the aromatic ring. smolecule.com

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. ethz.ch The synthesis of this compound and related structures has benefited significantly from these advancements.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon bonds. beilstein-journals.orgmdpi.comsioc-journal.cn Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are particularly relevant. smolecule.com These reactions can be used to couple a cyclobutyl-containing organometallic reagent with an aryl halide or vice versa. For example, 1-bromo-4-cyclobutylbenzene (B1374904) can undergo palladium-catalyzed cross-coupling reactions to form more complex molecules. smolecule.com While not a direct synthesis of this compound, these methods are crucial for creating precursors.

A patent describes the palladium-catalyzed synthesis of 4-cyclohexylphenol (B75765) from phenol, which suggests that similar hydroalkylation or related coupling strategies could potentially be adapted for the synthesis of this compound. chemicalbook.com Ruthenium-catalyzed C-H functionalization of phenols with alcohols or aldehydes also represents a viable, though less direct, pathway to alkylated phenols. nih.gov

A notable development is the silver-catalyzed C(sp²)–H cyclobutylation of hydroxyarenes using bicyclo[1.1.0]butanes (BCBs). This method provides a highly chemo- and diastereoselective route to 1,3-difunctionalized cyclobutanes attached to a phenol ring. chemrxiv.org

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Palladium | Cross-Coupling (e.g., Suzuki, Heck) | Cyclobutylboronic acid/halide & Aryl halide/boronic acid | Forms C-C bond between cyclobutyl and phenyl rings. | smolecule.com |

| Silver Tetrafluoroborate (AgBF₄) | C(sp²)–H Cyclobutylation | Hydroxyarenes & Bicyclo[1.1.0]butanes (BCBs) | Atom-economic, high chemo- and diastereoselectivity. | chemrxiv.org |

| Ruthenium | C-H Alkylation | Phenols & Alcohols/Aldehydes | Direct functionalization of the phenol ring. | nih.gov |

Organocatalytic and Biocatalytic Pathways in Related Syntheses

Organocatalysis and biocatalysis are emerging as green and highly selective alternatives to metal-based catalysis. researcher.lifenih.govnih.gov While direct organocatalytic or biocatalytic synthesis of this compound is not widely reported, related syntheses demonstrate the potential of these approaches. For instance, organocatalytic methods have been developed for the synthesis of spirocyclopropyl pyrazolones and other complex cyclic structures. researcher.life

Biocatalysis, utilizing enzymes, offers high regio- and enantioselectivity. nih.govox.ac.uk Enzymes like transaminases and ketoreductases have been used in the synthesis of chiral cyclobutane (B1203170) derivatives. nih.govacs.org For example, a chemoenzymatic synthesis of cis-cyclobutyl-N-methylamine has been improved using a reductive aminase. nih.gov These advancements suggest that biocatalytic approaches could be engineered for the synthesis of this compound or its precursors, particularly where specific stereoisomers are desired.

Synthesis of Key Intermediates and Derivatives

The synthesis of this compound often proceeds through key intermediates, which themselves can be valuable compounds. A common intermediate is 1-bromo-4-cyclobutylbenzene, which can be synthesized by the bromination of this compound or 4-cyclobutylaniline. smolecule.com This intermediate is a versatile building block for further functionalization via cross-coupling reactions. smolecule.com

Another important class of derivatives are the acid chlorides, such as 4-chlorobutyryl chloride, which can be used to introduce acyl groups onto the aromatic ring, a step that could be part of a multi-step synthesis of this compound. framochem.com The synthesis of various functionalized molecules often relies on a library of such intermediates. evonik.com

Halogenated this compound Derivatives

The introduction of halogen atoms onto the this compound scaffold is a critical step for further functionalization, often serving as a handle for cross-coupling reactions. The direct halogenation of this compound typically occurs at the positions ortho to the hydroxyl group due to its activating and ortho-, para-directing nature.

Bromination: A common method for the synthesis of halogenated derivatives is the electrophilic aromatic substitution of this compound. For instance, 1-bromo-4-cyclobutylbenzene can be prepared from this compound. smolecule.com The bromination is typically achieved using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). smolecule.com The reaction of phenols with halogens can often proceed without a catalyst; however, for less reactive substrates or to improve selectivity, a Lewis acid catalyst may be employed. wikipedia.org The reaction conditions, such as solvent and temperature, can influence the rate and selectivity of the halogenation. numberanalytics.com For example, the bromination of 4'-chloropropiophenone, a related ketone, is carried out in chloroform (B151607) at 30-35°C. prepchem.com Continuous bromination processes have also been developed for similar phenols like p-cresol, allowing for controlled temperature and reactant ratios to achieve high selectivity. google.com

Chlorination: The synthesis of chlorinated derivatives, such as 2-chloro-4-cyclobutylphenol, can be achieved by reacting this compound with a chlorinating agent. A process for the selective chlorination of 4-methylphenol to 2-chloro-4-methylphenol (B1207291) utilizes a catalyst system of a Lewis acid (e.g., AlCl₃, FeCl₃) and a diaryl sulphide, with sulfuryl chloride or chlorine gas as the chlorinating agent at temperatures between 0-100°C. google.com This method provides high isomeric selectivity. google.com Another approach for chlorinating nitrophenols involves using hydrochloric acid in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. google.com

Below is a table summarizing typical halogenation reactions for phenolic compounds.

| Starting Material | Halogenating Agent | Catalyst/Conditions | Product | Reference(s) |

| This compound | Bromine or NBS | Not specified | 2-Bromo-4-cyclobutylphenol (B6287138) | smolecule.com |

| 4-Methylphenol | Sulfuryl Chloride | Lewis Acid, Diaryl Sulphide | 2-Chloro-4-methylphenol | google.com |

| 4-Nitrophenol | HCl, H₂O₂ | 25-30 °C | 2-Chloro-4-nitrophenol | google.com |

| 4'-Chloropropiophenone | Bromine | Chloroform, 30-35°C | 2-Bromo-4'-chloropropiophenone | prepchem.com |

Syntheses of Cyclobutylbenzene Precursors

Cyclobutylbenzene is a key precursor for the synthesis of this compound. Several synthetic routes are available for its preparation, with Friedel-Crafts reactions being a prominent method.

Friedel-Crafts Acylation Followed by Reduction: A widely used two-step approach involves the Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form cyclobutyl phenyl ketone. evitachem.combyjus.com This ketone intermediate can then be reduced to cyclobutylbenzene.

The synthesis of cyclobutyl phenyl ketone itself can also be achieved through methods like the Grignard reaction, where a cyclobutyl Grignard reagent (e.g., cyclobutylmagnesium bromide) reacts with benzaldehyde (B42025) followed by oxidation of the resulting alcohol. ontosight.aiorganicchemistrytutor.comorganic-chemistry.org

Two common reduction methods for converting the ketone to an alkane are the Clemmensen reduction and the Wolff-Kishner reduction .

Clemmensen Reduction: This method utilizes amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. vedantu.com It is particularly effective for reducing aryl-alkyl ketones that are stable in strong acidic conditions. vedantu.commasterorganicchemistry.com

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone from the ketone using hydrazine (B178648) (N₂H₄), followed by decomposition in the presence of a strong base (like KOH) at high temperatures, typically in a high-boiling solvent like ethylene (B1197577) glycol. masterorganicchemistry.combyjus.comwikipedia.org This method is suitable for substrates that are sensitive to acid but stable in strongly basic conditions. vedantu.com A modification by Huang-Minlon involves a one-pot procedure that improves yields and shortens reaction times. masterorganicchemistry.com

| Acylation Reaction | Reagents | Product | Reference(s) |

| Friedel-Crafts Acylation | Benzene, Cyclobutanecarbonyl chloride, AlCl₃ | Cyclobutyl phenyl ketone | evitachem.combyjus.com |

| Grignard Reaction | Cyclobutylmagnesium bromide, Benzaldehyde, then oxidation | Cyclobutyl phenyl ketone | ontosight.ai |

| Reduction Reaction | Ketone Precursor | Reagents | Product | Reference(s) |

| Clemmensen Reduction | Cyclobutyl phenyl ketone | Zn(Hg), HCl | Cyclobutylbenzene | vedantu.com |

| Wolff-Kishner Reduction | Cyclobutyl phenyl ketone | N₂H₄, KOH, Ethylene glycol | Cyclobutylbenzene | masterorganicchemistry.combyjus.com |

Friedel-Crafts Alkylation: A more direct, one-step method is the Friedel-Crafts alkylation of benzene. byjus.comlibretexts.org This reaction can be performed using a cyclobutyl halide (e.g., cyclobutyl chloride) or cyclobutanol (B46151) with a Lewis acid catalyst. libretexts.orgacs.org The reaction proceeds through the formation of a cyclobutyl carbocation, which then acts as an electrophile attacking the benzene ring. libretexts.orgslideshare.net However, a significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements and polyalkylation, where the activated alkylbenzene product undergoes further alkylation. libretexts.org

Novel Cyclobutane-Containing Scaffolds from Related Reactions

The cyclobutane ring is a valuable scaffold in medicinal chemistry and materials science due to its unique structural properties. nih.govru.nl Its puckered, three-dimensional structure can be used to create conformationally restricted analogues of more flexible molecules, which can lead to improved biological activity and metabolic stability. ru.nllifechemicals.com The synthesis of novel scaffolds often starts from intermediates like cyclobutyl phenyl ketone or other cyclobutane derivatives.

Bioactive Molecules and Drug Discovery: The cyclobutane moiety is present in several natural products and has been incorporated into numerous drug candidates. nih.govnih.govrsc.org It can act as a replacement for larger cyclic systems or alkenes, reduce planarity compared to aromatic rings, and serve to orient key pharmacophoric groups. nih.govru.nl For instance, the introduction of a cyclobutane fragment into certain heterocyclic compounds has been shown to significantly enhance their antifungal and antibacterial activities. lifechemicals.com The development of synthetic routes to create libraries of polysubstituted cyclobutane compounds is an active area of research for discovering new small-molecule drugs. calstate.edu

Stereospecific Synthesis of Functionalized Cyclobutanes: Advanced synthetic methods allow for the creation of highly substituted cyclobutane scaffolds with precise stereochemical control. One such strategy involves a sequential C–H/C–C functionalization. Starting from readily available cyclobutyl aryl ketones, a Norrish-Yang cyclization reaction can be used to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This intermediate can then undergo a palladium-catalyzed, stereospecific C–C bond cleavage and functionalization with various aryl, alkenyl, or alkynyl groups, leading to the formation of valuable cis-1,3-difunctionalized cyclobutanes. nih.gov These reactions highlight how the fundamental reactivity of cyclobutyl ketones can be leveraged to build complex and medicinally relevant scaffolds. nih.gov

The development of new catalytic methods, including those using rhodium and gold catalysts, continues to expand the toolbox for synthesizing complex cyclobutane-containing molecules from simple precursors. acs.orgresearchgate.netresearcher.life

| Scaffold Type | Synthetic Strategy | Key Intermediate | Significance | Reference(s) |

| cis-1,3-Difunctionalized Cyclobutanes | Norrish-Yang Cyclization / Pd-catalyzed C-C Functionalization | Bicyclo[1.1.1]pentan-2-ol | Medicinal chemistry building blocks | nih.gov |

| Bioactive Heterocycles | Introduction of Cyclobutane Moiety | Various cyclobutane precursors | Enhanced antimicrobial activity | lifechemicals.com |

| Lignan Analogues | Photoinduced Electron Transfer | Oxygenated alkenes | Synthesis of natural products | nih.gov |

| Polysubstituted Cyclobutanes | Grignard and Amide Coupling | Cyclobutane carboxylic acid derivatives | Library synthesis for drug discovery | calstate.edu |

Chemical Reactivity and Transformation Pathways of 4 Cyclobutylphenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The benzene (B151609) ring of 4-cyclobutylphenol, activated by the electron-donating hydroxyl group, readily undergoes electrophilic aromatic substitution (EAS) reactions. These reactions involve the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. lumenlearning.comlibretexts.org The hydroxyl group directs incoming electrophiles primarily to the ortho and para positions. However, since the para position is already occupied by the cyclobutyl group, substitution occurs at the ortho positions.

Halogenation Studies

Halogenation of this compound introduces one or more halogen atoms onto the aromatic ring. This reaction typically proceeds via electrophilic aromatic substitution, where a halogen, such as bromine or chlorine, reacts with the phenol (B47542) in the presence of a catalyst. wikipedia.org

Bromination: The bromination of this compound can be achieved using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). smolecule.com These reactions lead to the formation of mono- or di-brominated products, depending on the reaction conditions. For instance, 2-bromo-4-cyclobutylphenol (B6287138) and 2,6-dibromo-4-cyclobutylphenol can be synthesized. ambeed.com The reaction is often carried out in the presence of a Lewis acid catalyst. wikipedia.org

Chlorination and Iodination: Similar to bromination, chlorination can be performed using chlorine (Cl₂) or N-chlorosuccinimide (NCS). epo.org Iodination can be accomplished with reagents like N-iodosuccinimide or iodine monochloride. epo.org The general principle of electrophilic aromatic substitution applies, with the hydroxyl group directing the halogen to the ortho positions. lumenlearning.com

The table below summarizes the common halogenating agents used for this compound.

| Halogenating Agent | Product(s) |

| Bromine (Br₂) | 2-Bromo-4-cyclobutylphenol, 2,6-Dibromo-4-cyclobutylphenol |

| N-Bromosuccinimide (NBS) | 2-Bromo-4-cyclobutylphenol |

| Chlorine (Cl₂) | 2-Chloro-4-cyclobutylphenol, 2,6-Dichloro-4-cyclobutylphenol |

| N-Chlorosuccinimide (NCS) | 2-Chloro-4-cyclobutylphenol |

| N-Iodosuccinimide | 2-Iodo-4-cyclobutylphenol |

| Iodine Monochloride | 2-Iodo-4-cyclobutylphenol |

Nitration and Sulfonation Reactions

Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring. This is typically achieved by treating this compound with a mixture of concentrated nitric acid and sulfuric acid. libretexts.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). libretexts.org The nitronium ion is then attacked by the electron-rich phenol ring, leading to the formation of 2-nitro-4-cyclobutylphenol.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. taylorandfrancis.com This is typically carried out by heating this compound with concentrated sulfuric acid or fuming sulfuric acid (oleum). taylorandfrancis.comhu.edu.jo The electrophile in this reaction is sulfur trioxide (SO₃). The resulting 4-cyclobutyl-2-sulfonic acid can exist as a stable salt.

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a key functional group that participates in a variety of reactions, including etherification, esterification, and redox processes.

Etherification and Esterification Transformations

Etherification: The hydroxyl group of this compound can be converted into an ether linkage. One common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. google.com Reductive etherification, using a reducing agent in the presence of an aldehyde or ketone, is another method for forming ethers. organic-chemistry.org

Esterification: this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) to form esters. chemguide.co.uk The Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. operachem.combyjus.comlibretexts.org However, this reaction can be slow with phenols. chemguide.co.uk A more efficient method involves reacting the phenol with an acyl chloride or acid anhydride, often in the presence of a base like pyridine. chemguide.co.uk

The following table outlines the reactants and conditions for etherification and esterification of this compound.

| Reaction | Reactant(s) | Catalyst/Conditions | Product |

| Etherification | Alkyl halide | Base (e.g., NaH) | Alkyl aryl ether |

| Esterification | Carboxylic acid | Acid catalyst (e.g., H₂SO₄) | Phenyl ester |

| Esterification | Acyl chloride | Base (e.g., pyridine) | Phenyl ester |

| Esterification | Acid anhydride | Heat | Phenyl ester |

Redox Chemistry of the Phenolic Moiety

The phenolic hydroxyl group can undergo oxidation and reduction reactions. libretexts.org

Oxidation: The phenol group can be oxidized to form quinone-type structures. Common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). In biological systems, enzymes can also catalyze the oxidation of phenols. libretexts.org

Reduction: While the aromatic ring itself is relatively resistant to reduction, the hydroxyl group can be removed through a process called dehydroxylation. More commonly, the entire aromatic ring can be hydrogenated under specific catalytic conditions to form cyclobutylcyclohexanol. smolecule.com

Reactivity of the Cyclobutyl Moiety

Ring Strain and Chemical Transformations

The chemical behavior of this compound is significantly influenced by the presence of the cyclobutyl ring, a feature that introduces ring strain into the molecule. wikipedia.org Ring strain arises when the bond angles in a cyclic molecule deviate from the ideal values, leading to a higher potential energy state and increased reactivity. wikipedia.orglibretexts.org In cycloalkanes, sp³ hybridized carbons ideally have bond angles of 109.5°. libretexts.org However, the geometry of the four-membered cyclobutane (B1203170) ring forces these angles to be approximately 90°, resulting in considerable angle strain. libretexts.org This inherent strain, a combination of angle and torsional strain, makes the cyclobutyl group susceptible to reactions that can alleviate this energetic instability, such as ring-opening reactions. wikipedia.orglibretexts.org

The strain energy of a cyclobutane ring is estimated to be high, which can accelerate reactions that involve the alteration of the ring structure. wikipedia.org For instance, under certain catalytic or thermal conditions, the cyclobutyl ring can undergo cleavage. While specific studies on this compound are limited, related research on other cyclobutane derivatives suggests that reactions leading to the opening of the four-membered ring are a plausible transformation pathway. smolecule.comrsc.org The presence of the phenol group can also influence the reactivity of the cyclobutyl moiety through electronic effects.

Table 1: Comparison of Ideal vs. Actual Bond Angles and Strain

| Structure | Ideal C-C-C Bond Angle (sp³) | Approximate Actual C-C-C Bond Angle | Relative Ring Strain |

|---|---|---|---|

| Propane (Acyclic) | 109.5° | ~109.5° | None |

| Cyclopropane | 109.5° | 60° | High |

| Cyclobutane | 109.5° | 90° | Significant |

| Cyclopentane | 109.5° | ~108° | Low |

Functionalization of the Cyclobutyl Ring

While the aromatic phenol ring is often the primary site of reactivity, the cyclobutyl ring in this compound can also be functionalized. These reactions typically require specific reagents and conditions to overcome the relative inertness of the cycloalkane. One potential transformation is oxidation, where the cyclobutyl group can be converted to other functional groups. For instance, strong oxidizing agents could potentially cleave the ring or oxidize the benzylic position if one were present.

Another pathway for functionalization involves free-radical reactions. Halogenation of the cyclobutyl ring can occur under UV light or with radical initiators, leading to the substitution of hydrogen atoms with halogens like bromine or chlorine. These halogenated derivatives can then serve as precursors for further synthetic modifications. Additionally, certain catalytic systems can activate the C-H bonds of the cyclobutyl ring, allowing for the introduction of new functional groups. Although detailed research specifically on the functionalization of the cyclobutyl ring in this compound is not abundant, principles from general cycloalkane chemistry suggest these pathways are chemically feasible. smolecule.com

Cross-Coupling Reactions of this compound Derivatives

Derivatives of this compound, particularly those where the hydroxyl group is converted to a better leaving group (like a triflate) or where a halogen is introduced onto the aromatic ring, are valuable substrates for cross-coupling reactions. smolecule.combeilstein-journals.org These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules. researchgate.net Derivatives of this compound can readily participate in these transformations. smolecule.com

The Suzuki reaction involves the coupling of an organohalide or triflate with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com For example, 4-cyclobutylphenyl triflate (derived from this compound) could be coupled with an arylboronic acid to form a biphenyl (B1667301) derivative. The general mechanism involves an oxidative addition of the palladium(0) catalyst to the aryl triflate, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgnobelprize.org

The Heck reaction couples an organohalide or triflate with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.comorganic-chemistry.org A 4-cyclobutylphenyl halide derivative could react with an alkene like styrene (B11656) to form a stilbene (B7821643) derivative. The selectivity of the Heck reaction often favors the trans isomer of the resulting alkene. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Reactions with this compound Derivatives

| Reaction | This compound Derivative | Coupling Partner | Catalyst System | Typical Product Type |

|---|---|---|---|---|

| Suzuki Coupling | 4-Cyclobutylphenyl triflate/bromide | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Substituted biphenyls |

Other Metal-Mediated Coupling Processes

Beyond palladium, other transition metals like nickel and copper can also mediate important coupling reactions. nih.govrsc.org

Nickel-catalyzed couplings can often be used as a more earth-abundant alternative to palladium for reactions similar to the Suzuki and Heck couplings. Nickel catalysts can be particularly effective for coupling with otherwise less reactive electrophiles like aryl chlorides.

Copper-catalyzed reactions , such as the Ullmann condensation, are traditionally used for forming carbon-oxygen or carbon-nitrogen bonds. For instance, a bromo-substituted this compound could potentially undergo a copper-catalyzed coupling with another phenol or an amine. Modern advancements have expanded the scope of copper catalysis to include a wider range of cross-coupling transformations. rsc.org

Other specialized coupling reactions, such as the Hiyama coupling (using organosilicon reagents) and Stille coupling (using organotin reagents), could also be applied to functionalized this compound derivatives, further expanding the synthetic utility of this scaffold. mdpi.comsustech.edu.cn

Kinetic and Mechanistic Studies of this compound Transformations

Reaction Rate Determinations

The study of reaction kinetics provides crucial insights into the mechanisms of chemical transformations. libretexts.org The rate of a reaction is determined by measuring the change in concentration of reactants or products over time. byjus.com For transformations involving this compound or its derivatives, the reaction rate can be influenced by several factors, including reactant concentrations, temperature, and the presence of a catalyst. byjus.com

A typical rate law for a reaction can be expressed as: Rate = k[A]ⁿ[B]ᵐ where 'k' is the rate constant, [A] and [B] are the molar concentrations of the reactants, and 'n' and 'm' are the orders of the reaction with respect to each reactant. libretexts.org

While specific, detailed kinetic studies exclusively focused on this compound are not widely published, data can be inferred from studies on analogous systems. For example, in palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the aryl halide or triflate. nobelprize.org The nature of the leaving group significantly affects the reaction rate, with iodides reacting faster than bromides, which are in turn faster than chlorides and triflates. wikipedia.org

Table 3: General Factors Influencing Reaction Rates

| Factor | Effect on Reaction Rate | Reason |

|---|---|---|

| Concentration | Increasing reactant concentration generally increases the rate. | More frequent collisions between reactant molecules. byjus.com |

| Temperature | Increasing temperature almost always increases the rate. | Molecules have higher kinetic energy, leading to more effective collisions. |

| Catalyst | A catalyst increases the rate without being consumed. | Provides an alternative reaction pathway with a lower activation energy. |

Further research involving techniques like in-situ spectroscopic monitoring (e.g., NMR, IR) could provide precise reaction rate determinations for various transformations of this compound, leading to a more complete understanding of its chemical reactivity. aablocks.com

Applications of 4 Cyclobutylphenol in Advanced Materials and Polymer Science

Role as a Monomer and Building Block in Polymer Synthesis

A monomer is a small molecule that serves as the repeating unit in a polymer chain. uptti.ac.in The process of joining these monomers is called polymerization. sigmaaldrich.com 4-Cyclobutylphenol, with its reactive phenolic hydroxyl group, is well-suited to participate in various polymerization reactions, acting as a foundational building block for a range of polymer systems.

Phenolic resins are a class of thermosetting polymers synthesized by the condensation reaction of a phenol (B47542) (or a substituted phenol) with an aldehyde, most commonly formaldehyde (B43269). plenco.com The synthesis can be tailored to produce two main types: novolacs, which are produced with a molar excess of phenol under acidic conditions, and resols, which are formed with an excess of formaldehyde under basic conditions. The fundamental reaction involves the electrophilic substitution of formaldehyde on the aromatic ring of the phenol. Given its structure, this compound can readily substitute traditional phenols like phenol or bisphenol A in these reactions. The presence of the cyclobutyl group would yield a phenolic resin with modified properties compared to conventional materials.

Polybenzoxazines represent a newer class of high-performance phenolic-type resins. cnrs.fr They are synthesized through the Mannich condensation of a phenol, a primary amine, and formaldehyde. elmergib.edu.ly This reaction forms a benzoxazine (B1645224) monomer containing a heterocyclic oxazine (B8389632) ring. A key advantage of polybenzoxazines is that their polymerization occurs via a thermally induced ring-opening mechanism without the release of volatile byproducts, leading to near-zero shrinkage and excellent dimensional stability in the cured product. cnrs.frnih.gov The versatility in the choice of the phenolic and amine precursors allows for significant molecular design flexibility. cnrs.frelmergib.edu.ly this compound can be employed as the phenolic component in this synthesis, allowing the incorporation of its unique cycloaliphatic structure into the polybenzoxazine network. This offers a pathway to novel thermosets with potentially enhanced thermal and dielectric properties. nih.gov The general curing process for benzoxazine resins involves heating the monomer through a series of stages at elevated temperatures (e.g., 2 hours at 150°C, followed by further heating at 180-200°C) to ensure complete crosslinking. nih.gov

The development of modern polymer materials is increasingly reliant on the construction of complex polymer architectures beyond simple linear chains. nih.gov These architectures, which include branched, star-shaped, graft, and block copolymers, provide a higher level of control over the final material properties. nih.govugent.benumberanalytics.com The synthesis of these complex structures is often achieved by using specialized monomers or initiators in controlled polymerization reactions. ugent.be

As a functional monomer, this compound can be incorporated into such advanced architectures. Its phenolic group can be used to initiate or participate in various polymerization reactions, while the cyclobutyl group acts as a pendant moiety on the polymer backbone. For instance, it could be used to create block copolymers where one block contains the cyclobutylphenol units, imparting specific properties like a higher glass transition temperature or modified solubility. numberanalytics.com The ability to strategically place functional monomers within a polymer structure is key to creating advanced materials for specific applications, such as adaptive materials or drug delivery systems. uq.edu.au

Preparation of Phenolic Resins and Polybenzoxazines

Development of High-Performance Polymeric Materials

High-performance polymers are characterized by their superior properties, such as high thermal stability, excellent mechanical strength, and chemical resistance, which allow them to be used in demanding environments. thealthurayafoundation.orgensinger-pc.com The incorporation of monomers like this compound into polymer structures is a key strategy for developing new materials that meet these high-performance criteria. ensinger-pc.com

The thermal and mechanical properties of a polymer are intrinsically linked to its molecular structure, including chain stiffness, intermolecular forces, and the ability of chains to move. fiveable.mequora.com The introduction of the bulky and rigid cyclobutyl group from this compound into a polymer backbone is expected to have a significant impact on these properties.

Thermal Properties: The glass transition temperature (Tg) is a critical thermal property that marks the transition from a rigid, glassy state to a more flexible, rubbery state. numberanalytics.com The incorporation of bulky side groups, like the cyclobutyl group, tends to increase a polymer's Tg. This is because the bulky group restricts the rotational freedom of the polymer chains, meaning more thermal energy is required to induce the large-scale molecular motion associated with the glass transition. roquette.com This enhancement in Tg is crucial for applications requiring dimensional stability at elevated temperatures. roquette.com

Mechanical Properties: Key mechanical properties of polymers include strength (resistance to breaking), stiffness (resistance to deformation), and toughness (ability to absorb energy). fiveable.mepslc.wsensingerplastics.com The rigid nature of the cyclobutyl ring can enhance the stiffness (elastic modulus) and tensile strength of the resulting polymer. By hindering chain slippage under stress, the cyclobutyl groups contribute to a more robust material. This principle is widely used in creating high-strength plastics for structural applications. rsc.org

Table 1: Predicted Impact of this compound on Polymer Properties

| Property | Conventional Phenolic Polymer | Predicted this compound-Based Polymer | Rationale |

| Glass Transition Temp. (Tg) | Moderate-High | Higher | The bulky cyclobutyl group restricts polymer chain mobility, increasing the energy required for the glass transition. roquette.com |

| Stiffness (Modulus) | High | Very High | The rigid aliphatic ring increases the intrinsic stiffness of the polymer backbone. fiveable.me |

| Tensile Strength | Good | Enhanced | The cyclobutyl groups can act as physical crosslinking points, hindering chain slippage under load. pslc.ws |

| Moisture Absorption | Low | Lower | The non-polar, hydrophobic nature of the cyclobutyl group reduces the polymer's affinity for water. topas.com |

The electrical and optical properties of polymers are critical for their use in electronics, telecommunications, and optical components. researchgate.net The chemical structure of the monomer plays a defining role in determining these characteristics.

Optical Properties: Key optical properties for polymers include transparency, haze, and refractive index. solvay.com While the cyclobutyl group is aliphatic, its incorporation into aromatic polymer backbones can influence the refractive index. Polymers containing bulky groups can exhibit a high refractive index. solvay.com For example, polystyrene, with its bulky phenyl side group, has a relatively high refractive index. scivisionpub.com This suggests that polymers derived from this compound could be engineered for applications where a specific refractive index is needed, such as in lenses or optical films.

Table 2: Expected Dielectric and Optical Characteristics

| Property | Influencing Factor | Expected Effect of this compound | Application Area |

| Dielectric Constant | Molecular Polarity | Lowered due to non-polar cyclobutyl group. topas.commdpi.com | High-speed electronics, insulation. junkosha.com |

| Dielectric Loss | Dipole Movement | Reduced due to lower polarity. | High-frequency circuits. |

| Refractive Index | Electron Density / Bulkiness | Potentially increased due to bulky structure. solvay.comscivisionpub.com | Optical lenses, films, coatings. |

| Transparency | Crystallinity / Haze | Dependent on overall polymer morphology. | Optical components. |

Thermal and Mechanical Property Enhancement

Functional Materials Derived from this compound

The unique structural attributes of this compound make it a valuable precursor for a variety of functional materials. By leveraging its polymerizability and the specific properties imparted by the cyclobutyl group, materials can be designed for specialized applications.

Polymers incorporating this compound are prime candidates for use as high-performance thermosets in the aerospace and electronics industries. alleghenyperformanceplastics.com Their predicted high thermal stability and enhanced mechanical strength would be advantageous for structural components, while their low dielectric properties are ideal for manufacturing printed circuit boards and encapsulants for microelectronics. thealthurayafoundation.orgjunkosha.com

Furthermore, the phenolic hydroxyl group of this compound remains a site for further chemical modification, even after incorporation into some polymer structures. This allows for the grafting of other functional molecules, opening up possibilities for creating materials with tailored surface properties, stimuli-responsiveness, or compatibility with other components in a composite material. researchgate.net This versatility positions this compound as a key building block in the ongoing development of advanced functional materials. researchgate.net

Electronic and Optoelectronic Materials (e.g., OLED Precursors)

Organic Light-Emitting Diodes (OLEDs) are a significant area of optoelectronics where organic materials are crucial. jmaterenvironsci.com These devices rely on layers of organic compounds to inject, transport, and emit light upon electrical excitation. jmaterenvironsci.com The efficiency, color, and stability of OLEDs are highly dependent on the molecular structure of the materials used in the emissive and charge-transport layers. jmaterenvironsci.comrsc.org

Although this compound is not a commonly cited component in mainstream OLED research, its derivatives could theoretically be explored as precursors for several reasons:

Modification of Electronic Properties: The cyclobutyl group, as an alkyl substituent, can influence the electronic environment of the phenol ring. This could be used to fine-tune the energy levels (HOMO/LUMO) of larger conjugated molecules derived from it, which is a critical aspect of OLED material design. researchgate.net

Solubility and Film Formation: The non-polar cyclobutyl group can enhance the solubility of larger, rigid molecules in organic solvents. Good solubility is essential for fabricating solution-processable OLEDs, which can be a cost-effective manufacturing method. mdpi.com

Steric Effects: The bulkiness of the cyclobutyl group could be leveraged to control intermolecular interactions. In the solid state, this can prevent aggregation-caused quenching of fluorescence, a common issue in emissive materials, potentially leading to higher quantum efficiencies.

Research in OLEDs often involves complex, multi-ring structures, and phenolic moieties are sometimes incorporated. For instance, four-coordinate organoboron compounds are noted for their luminescence and are used in OLEDs. rsc.org While direct evidence is sparse, this compound could serve as a starting material in the synthesis of more complex molecules with tailored properties for optoelectronic applications.

Composite Materials and Nanocomposites

Composite materials, which are combinations of two or more distinct materials, are engineered to have superior properties compared to their individual components. atira.inscribd.com They typically consist of a reinforcement phase (like fibers) embedded within a matrix phase (like a polymer). scribd.commdpi.com

The role of this compound in this field would likely be as a monomer or a modifying agent for the polymer matrix. Phenolic resins are a class of polymers known for their high thermal stability, chemical resistance, and flame-retardant properties. While traditional phenolic resins are made from phenol and formaldehyde, specialty phenols can be used to create polymers with unique characteristics.

Polymer Synthesis: this compound could be used in condensation polymerization to create novel polymers. psu.edu For example, it could be a building block for poly(arylene ether)s or other high-performance polymers where the cyclobutyl group could enhance thermal stability or modify mechanical properties. mdpi.com Research on other bulky alicyclic groups in polyimides has shown that such structures can increase solubility and maintain high thermal stability by disrupting chain packing. kpi.ua

Matrix Modification: As an additive, this compound or its derivatives could act as plasticizers or stabilizers in other polymer systems. psu.edu The cyclobutyl group could improve the compatibility between the polymer matrix and certain types of fillers in nanocomposites.

A study on high-viscosity bulk-fill composite resins showed that their microhardness was generally lower than that of conventional composites, highlighting the trade-offs in material properties that can arise from different formulations. nih.gov The inclusion of a molecule like this compound would need to be evaluated for its effect on such mechanical properties.

Table 1: Potential Effects of Cyclobutyl Group in Polymer Matrices

| Property | Potential Influence of Cyclobutyl Group | Rationale |

| Thermal Stability | Potentially Increased | The bulky, rigid ring structure can increase the glass transition temperature. |

| Solubility | Increased in Organic Solvents | The aliphatic group can disrupt regular polymer chain packing, enhancing solubility. |

| Mechanical Strength | Variable | May increase toughness but could potentially reduce hardness depending on the polymer system. |

| Adhesion | Potentially Modified | Can alter surface energy and compatibility with fillers or other phases. |

Surface Modification and Coating Applications

The surface properties of materials are critical for a wide range of applications, from biocompatibility to adhesion. raajournal.com Surface modification aims to alter these properties without changing the bulk material. raajournal.com Phenolic compounds are known to be useful in creating functional surfaces.

The hydroxyl group of this compound allows it to be grafted onto surfaces that have complementary reactive groups. For example, it could react with metal oxide surfaces, such as indium tin oxide (ITO), which is a transparent conductor used in displays and solar cells. princeton.edu The modification of ITO surfaces with organic molecules can alter the work function and improve charge injection in electronic devices. princeton.edu

In the context of coatings, polymers derived from this compound could offer a unique combination of properties. The phenolic backbone would provide chemical resistance and durability, while the cyclobutyl groups could impart hydrophobicity, leading to water-repellent surfaces. Research on poly(ether ether ketone) (PEEK), another high-performance polymer, shows that surface treatments are crucial for improving its adhesion and biocompatibility due to its inherent inertness. raajournal.com This highlights the importance of being able to functionalize polymer surfaces, a role that could potentially be filled by molecules like this compound.

Advanced Catalytic Systems Incorporating this compound Scaffolds

In catalysis, the structure of ligands and scaffolds around a catalytically active metal center is crucial for determining the catalyst's activity and selectivity. rsc.org While this compound itself is not a catalyst, it can be a precursor to ligands used in catalytic systems.

Ligand Synthesis: The phenol can be a starting point for synthesizing more complex ligands. The cyclobutyl group can act as a "spectator" group that sterically tunes the catalytic pocket. This steric hindrance can influence which substrates can access the metal center and can control the stereochemistry of the products.

Catalyst Support: Polymers derived from this compound could potentially be used as catalyst supports. The polymer backbone could provide a robust and thermally stable framework, while functional groups could be added to chelate metal catalysts. This approach is common in heterogeneous catalysis, where ease of separation and catalyst recycling are important. rsc.org

For example, bimetallic nanoparticles are often supported on various materials, including polymers, to enhance their catalytic activity and reusability. rsc.org The specific properties of a polymer derived from this compound could make it a suitable candidate for such applications. Furthermore, research into the conversion of biomass often relies on catalysts to produce high-value chemicals, and the development of new catalytic systems is an active area of research. mdpi.com

Computational and Theoretical Investigations of 4 Cyclobutylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and intrinsic stability of a molecule. However, specific data for 4-cyclobutylphenol is not available.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules, providing insights into properties like orbital energies, electron density distribution, and reactivity indices. nih.govaimspress.comcymitquimica.comwikipedia.orgwarwick.ac.uk A typical DFT study would elucidate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity. However, no dedicated DFT studies calculating these properties for this compound have been found in the surveyed literature.

Ab Initio Methods for Molecular Energetics

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. europa.eu These calculations are used to determine precise molecular energies, such as the heat of formation and bond dissociation energies. Such investigations would provide a baseline for the thermodynamic stability of this compound. A thorough literature search did not yield any publications detailing ab initio calculations performed to determine the molecular energetics of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, offering a view of conformational dynamics and intermolecular interactions. ambeed.com

Conformational Analysis of this compound

The flexibility of the cyclobutyl group attached to the phenol (B47542) ring suggests that this compound can exist in various conformations. A conformational analysis using MD simulations would identify the most stable, low-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets or other chemical species. At present, no studies focusing on the conformational landscape of this compound are available.

Interactions with Solvents and Surfaces

The interaction of this compound with different environments is key to predicting its behavior in various applications. MD simulations can model how the molecule orients itself at the interface with different solvents (e.g., water, organic solvents) or on material surfaces. nih.govdovepress.com These simulations provide data on solvation free energy and binding affinities. No research detailing such simulations for this compound could be located.

Reaction Pathway Modeling and Transition State Analysis

Understanding the potential chemical transformations of this compound requires modeling reaction pathways and identifying the associated transition states. Computational methods can map out the energy profile of a reaction, highlighting the activation energy required for a reaction to proceed. researchgate.netrsc.org This is vital for predicting reaction kinetics and mechanisms. For instance, the oxidation of the phenol group or reactions involving the cyclobutyl ring could be modeled. However, the scientific literature lacks any such reaction modeling or transition state analysis specifically for this compound.

Computational Prediction of Reaction Selectivity

The prediction of reaction selectivity is a cornerstone of computational organic chemistry, enabling the rational design of synthetic routes. For this compound, the primary focus is on electrophilic aromatic substitution, a key reaction class for functionalizing the benzene (B151609) ring. The selectivity is governed by the electronic and steric influences of the two substituents: the electron-donating hydroxyl (-OH) group and the alkyl cyclobutyl group.

Computational models, particularly those based on Density Functional Theory (DFT), are employed to determine the most likely sites of reaction. researchgate.netchemistrydocs.com The hydroxyl group is a strong activating, ortho, para-directing group. Since the para position is occupied by the cyclobutyl group, electrophilic attack is anticipated to occur predominantly at the positions ortho to the hydroxyl group (C2 and C6). The cyclobutyl group is a weakly activating alkyl group and also directs ortho and para. Its main influence is steric, potentially hindering attack at the adjacent C3 and C5 positions.

To quantify reactivity at different sites on the aromatic ring, chemists can calculate reactivity indices such as Fukui functions or map the electrostatic potential. researchgate.net These calculations typically reveal that the electron density is highest at the C2 and C6 positions, making them the most nucleophilic and thus most susceptible to attack by an electrophile. Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting the outcomes and regioselectivity of such transformations.

Energetic Profiles of Key Transformations

Beyond predicting the site of reaction, computational chemistry can model the entire reaction pathway, providing detailed energetic profiles. By calculating the energies of reactants, transition states, and products, the activation energy (Ea) for a given transformation can be determined. researchgate.net The pathway with the lowest activation energy is the most kinetically favorable and will therefore be the dominant reaction route.

For an electrophilic substitution reaction on this compound, such as bromination, DFT calculations can be used to compare the energetic barriers for attack at the different available positions on the ring. The primary competition would be between substitution at the C2 position (ortho to the -OH group) and the C3 position (meta to the -OH group).

The calculations would involve locating the geometry of the transition state structure for each pathway and computing its energy relative to the starting materials. As illustrated in the hypothetical data below, the activation energy for substitution at the C2 position is significantly lower than at the C3 position, confirming the strong directing effect of the hydroxyl group.

| Reaction Site | Position Relative to -OH | Calculated Activation Energy (Ea, kcal/mol) | Kinetic Favorability |

|---|---|---|---|

| C2/C6 | ortho | 13.5 | Highly Favored |

| C3/C5 | meta | 24.1 | Disfavored |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that seek to correlate the structural features of a molecule, encoded as numerical "descriptors," with its experimentally observed properties. mdpi.comnepjol.info This approach is valuable for predicting the properties of new or untested compounds, saving significant time and resources.

Correlation of Molecular Descriptors with Material Performance

The performance of this compound in a material context—for instance, as an antioxidant or a monomer in a polymer—can be predicted using QSPR models. mdpi.com The first step in building such a model is to calculate a wide range of molecular descriptors for the compound. nepjol.info These descriptors can be categorized as constitutional, topological, geometric, or electronic. Software packages like Dragon or PaDEL are often used to generate hundreds or thousands of these numerical values from the 2D or 3D representation of the molecule. talete.mi.it

For this compound, key descriptors would include:

Constitutional: Molecular Weight, number of rings, number of hydroxyl groups.

Topological: Wiener index, Balaban index, which describe molecular branching and shape. researchgate.net

Electronic: Polar Surface Area (PSA), LogP (octanol-water partition coefficient), which relate to polarity and hydrophobicity.

These descriptors can then be correlated with a specific performance metric. For example, in a study of alkylphenols as antioxidants, descriptors related to electronic properties and hydrogen bond donation capability would be critical in a model predicting antioxidant efficacy. mdpi.com

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 162.24 g/mol |

| Electronic | LogP (Octanol-Water Partition Coefficient) | 3.15 |

| Electronic | Topological Polar Surface Area (TPSA) | 20.23 Ų |

| Topological | Wiener Index | 812 |

| Geometric | Molar Refractivity | 49.8 cm³ |

Prediction of Physicochemical Behaviors (excluding biological activity)

QSPR models are widely used to predict fundamental physicochemical properties such as boiling point, melting point, vapor pressure, and water solubility. nepjol.info These models are particularly useful for populating data gaps for chemicals where experimental data is unavailable. A typical QSPR study involves developing a mathematical relationship, often through multiple linear regression (MLR) or machine learning algorithms, between selected descriptors and the property of interest. researchgate.net

For instance, to predict the boiling point of this compound, a model could be developed using a training set of other alkylphenols with known boiling points. researchgate.net Descriptors that capture molecular size (e.g., molecular weight) and intermolecular forces (e.g., polarizability, polar surface area) would likely be important. A simplified linear model might take the form:

Boiling Point = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

The table below presents a hypothetical QSPR model for predicting the boiling point of a small series of alkylphenols, demonstrating how the properties of this compound can be estimated based on its structural descriptors.

| Compound | Molecular Weight (g/mol) | Polarizability (ų) | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) |

|---|---|---|---|---|

| Phenol | 94.11 | 10.3 | 182 | 185 |

| p-Cresol (B1678582) | 108.14 | 12.1 | 202 | 204 |

| 4-Ethylphenol (B45693) | 122.16 | 13.9 | 219 | 218 |

| 4-tert-Butylphenol | 150.22 | 17.5 | 237 | 239 |

| This compound | 162.24 | 16.8 | 255 | 252 |

Environmental Transformation and Abiotic/biotic Degradation Pathways of 4 Cyclobutylphenol

Hydrolytic Degradation Processes

Hydrolysis involves the reaction of a substance with water, leading to the cleavage of chemical bonds. mdpi.com For phenolic compounds, the susceptibility to hydrolysis is generally low under typical environmental pH conditions, as the aromatic ring and the hydroxyl group are relatively stable to direct attack by water.

While specific kinetic data for 4-Cyclobutylphenol is unavailable, the hydrolysis of phenols is known to be pH-dependent. chemsafetypro.com Under neutral or acidic conditions, the rate of hydrolysis is typically negligible. In highly alkaline environments, the phenoxide ion formed may be more susceptible to certain oxidative reactions, but direct hydrolytic cleavage of the C-O or C-C bonds of the aromatic ring is not a significant pathway. The rate of hydrolysis for many organic compounds can be quantified by a half-life (DT50), which is the time required for 50% of the substance to degrade. chemsafetypro.com

Table 1: Hypothetical pH Dependence of this compound Hydrolysis

| pH Range | Expected Rate of Hydrolysis | Primary Mechanism |

|---|---|---|

| Acidic (pH < 7) | Very Slow / Negligible | Neutral molecule reaction |

| Neutral (pH = 7) | Very Slow / Negligible | Neutral molecule reaction |

| Alkaline (pH > 7) | Potentially enhanced under extreme conditions | Phenoxide ion involvement in other reactions |

Given the predicted low rate of hydrolysis for this compound under normal environmental conditions, the formation of significant amounts of hydrolytic byproducts is unlikely. If hydrolysis were to occur under extreme conditions, it would likely involve the cleavage of the cyclobutyl substituent from the phenol (B47542) ring, although this is not a typical hydrolytic reaction. More commonly, degradation would proceed through oxidative pathways rather than direct hydrolysis.

pH Dependence and Kinetics of Hydrolysis

Photochemical Degradation Mechanisms

Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light. chemsafetypro.com This can occur through direct absorption of light by the compound itself (direct photolysis) or through reactions with photochemically generated reactive species (indirect photolysis). gdut.edu.cnenviro.wiki

Phenolic compounds can absorb ultraviolet (UV) radiation, which can lead to their direct photolysis. enviro.wikinih.gov In aqueous environments, the absorption of sunlight (wavelengths > 290 nm) can excite the this compound molecule, potentially leading to bond cleavage and transformation. gdut.edu.cn The efficiency of this process is described by the quantum yield, which is the number of molecules transformed per photon absorbed. nih.gov

In the atmosphere, phenolic compounds can exist in the gas phase or be adsorbed onto particulate matter. unito.it Gas-phase phenols can undergo direct photolysis, although reactions with atmospheric oxidants are often more significant. nih.gov The atmospheric lifetime of a compound with respect to photolysis is the time it takes for its concentration to decrease to 1/e of its initial value. mdpi.com

Table 2: Predicted Direct Photolysis Parameters for this compound

| Environment | Key Parameters | Predicted Significance |

|---|---|---|

| Aqueous | UV absorbance, Quantum Yield | Potentially significant, depending on water clarity and depth |

| Atmospheric | Gas-phase absorption spectrum, Photolysis rate constant (J) | Likely a minor pathway compared to oxidation |

Indirect photolysis involves the reaction of this compound with reactive species generated by the absorption of light by other substances in the environment, known as photosensitizers. enviro.wikiuomustansiriyah.edu.iq Common photosensitizers in natural waters include dissolved organic matter (DOM), nitrate, and nitrite. enviro.wiki These substances, upon absorbing sunlight, can produce highly reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻). unito.it

Hydroxyl Radicals (•OH): These are powerful, non-selective oxidants that can react rapidly with phenolic compounds. mdpi.com

Singlet Oxygen (¹O₂): A less reactive but more selective oxidant that can also contribute to the degradation of phenols. nih.gov

Sensitized Reactions: The photosensitizer, after absorbing light, can transfer its energy to the this compound molecule, leading to its excitation and subsequent reaction. uomustansiriyah.edu.iqwikipedia.org

Direct Photolysis in Aqueous and Atmospheric Environments

Oxidative and Reductive Transformation Pathways

Oxidative and reductive processes are key transformation pathways for phenolic compounds in the environment. These can be both abiotic and biotic.

Oxidative Pathways: In the presence of oxygen and/or other oxidants, this compound can undergo oxidation. Abiotic oxidation can be initiated by photochemically produced reactive oxygen species (ROS) like •OH. researchgate.net Biotic oxidation is mediated by enzymes produced by microorganisms. mdpi.com The initial step in the oxidation of phenols often involves the formation of a phenoxyl radical, which can then undergo further reactions, including polymerization or ring-opening.

Reductive Pathways: Under anaerobic conditions, such as in some sediments and groundwater, reductive transformations can occur. nih.gov For some substituted phenols, this can involve the removal of substituent groups. However, for this compound, where the substituent is a stable alkyl group, reductive pathways are likely to be less significant than oxidative ones. Biotic reductive dechlorination is a known pathway for chlorinated phenols, but this is not applicable to this compound. clu-in.org

Table 3: Summary of Potential Transformation Pathways

| Pathway | Conditions | Key Reactants/Mediators | Predicted Importance |

|---|---|---|---|

| Hydrolysis | Extreme pH | Water | Low |

| Direct Photolysis | Sunlight | Photons | Moderate in surface waters |

| Indirect Photolysis | Sunlight, presence of sensitizers | •OH, ¹O₂, DOM | High |

| Abiotic Oxidation | Aerobic | Reactive Oxygen Species | High |

| Biotic Oxidation | Aerobic, presence of microbes | Enzymes (e.g., oxygenases) | High |

| Biotic Reduction | Anaerobic, presence of microbes | Reductase enzymes | Low |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH) ecetoc.orgresearchgate.net. Although specific studies on this compound are limited, the degradation of other structurally similar alkylphenols by AOPs provides a strong indication of the potential pathways for its transformation. Common AOPs include ozonation, Fenton and photo-Fenton reactions, and photocatalysis researchgate.netacs.orgtandfonline.com.

Ozonation: Ozone (O₃) can react with phenolic compounds through direct electrophilic attack or via the generation of highly reactive hydroxyl radicals, particularly at higher pH srce.hr. The reaction rate constants for the degradation of octylphenol (B599344) and nonylphenol by molecular ozone have been reported to be 4.33 (±0.18) x 10⁴ and 3.90 (±0.10) x 10⁴ M⁻¹ s⁻¹, respectively nih.gov. A preliminary investigation into the ozonation of these alkylphenols suggested the initial formation of hydroxyl-alkyl phenol as a transformation product nih.gov. For para-substituted phenols, ozonation can yield p-benzoquinones and substituted catechols acs.org. The selectivity of ozone for removing alkylphenols can be influenced by the composition of the wastewater matrix mdpi.com.

Fenton and Photo-Fenton Processes: The Fenton reaction utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals, leading to the degradation of organic pollutants msu.ru. The photo-Fenton process enhances this reaction with UV light, which facilitates the regeneration of Fe²⁺ and the production of additional hydroxyl radicals zju.edu.cn. The degradation of phenol by the Fenton process is known to proceed through the formation of intermediates such as catechol, hydroquinone (B1673460), and benzoquinone, which are further oxidized to organic acids like maleic, oxalic, and acetic acid msu.ru. Studies on highly concentrated phenol solutions using the photo-Fenton process have shown the formation of catechol and hydroquinone as primary degradation products, which can subsequently lead to the formation of tannins nih.gov.

Photocatalysis: Photocatalytic degradation, often using semiconductors like titanium dioxide (TiO₂) or bismuth vanadate (B1173111) (BiVO₄), is another effective AOP. Under visible light irradiation, BiVO₄ has been shown to degrade various linear 4-n-alkylphenols, with degradation rates increasing with the length of the alkyl chain researchgate.net. The half-life for the photocatalytic degradation of 4-n-nonylphenol was found to be 18 minutes, which is significantly shorter than that of phenol researchgate.net. The proposed mechanism involves the generation of reactive oxygen species that attack the phenol ring. For some alkylphenol ethoxylates, photocatalytic degradation did not result in intermediates with a hydroxylated aromatic ring researchgate.net.

| AOP Type | Oxidizing Species | Typical Intermediates for Phenols | Factors Influencing Efficiency |

| Ozonation | O₃, •OH | Hydroxylated phenols, benzoquinones, catechols | pH, ozone dosage, water matrix |

| Fenton/Photo-Fenton | •OH | Catechol, hydroquinone, benzoquinone, organic acids | pH, H₂O₂/Fe²⁺ ratio, UV light |

| Photocatalysis | •OH, O₂⁻ | Hydroxylated phenols, ring-opened products | Catalyst type, light source, pH |

This table is a generalized representation based on studies of various phenolic compounds.

Redox Reactions in Natural and Engineered Systems

Redox (reduction-oxidation) reactions are fundamental to the transformation of organic compounds in the environment. The redox potential of a system influences the fate and transport of pollutants mdpi.commarquette.edu. For phenolic compounds, oxidation is a key degradation pathway.

In aqueous environments, substituted phenols can be oxidized by naturally occurring species like singlet oxygen (¹O₂), which is formed in sunlit surface waters osti.gov. The rate of this reaction is influenced by the substituents on the phenol ring and the pH of the water, as both the undissociated phenol and the phenolate (B1203915) anion can react osti.gov. The oxidation potential of phenols is a key thermodynamic parameter, though its correlation with reactivity towards hydroxyl radicals may not always be strong, suggesting that other molecular properties also play a significant role mdpi.com.

In engineered systems, such as wastewater treatment plants, redox conditions can be manipulated to enhance degradation. Under aerobic conditions, the oxidation of alkylphenols is generally more efficient nih.gov. In anaerobic environments, reduction processes can occur, though they are typically slower for alkylphenols.

Biodegradation Studies in Environmental Matrices

Biodegradation is a critical process for the removal of organic pollutants from the environment, mediated by microorganisms such as bacteria and fungi tandfonline.com. The structure of an alkylphenol, particularly the alkyl chain, significantly influences its biodegradability.

Microbial Degradation Pathways and Mechanisms

The microbial degradation of phenols and alkylphenols has been extensively studied. For many phenolic compounds, the initial step in aerobic degradation is hydroxylation of the aromatic ring to form catechol or other dihydroxybenzenes tandfonline.comnih.gov. This reaction is typically catalyzed by monooxygenase enzymes nih.gov. The resulting catechol then undergoes ring cleavage, which can proceed via either the ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic pathways like the Krebs cycle tandfonline.comresearchgate.net.

For alkylphenols with a quaternary α-carbon in the para position, such as certain isomers of nonylphenol and bisphenol A, an unusual degradation mechanism known as ipso-substitution has been identified in Sphingomonas species asm.org. This pathway involves the hydroxylation at the carbon atom bearing the alkyl group (ipso-hydroxylation), followed by the cleavage of the carbon-carbon bond between the phenolic ring and the alkyl group. This results in the formation of hydroquinone and a corresponding alcohol derived from the alkyl substituent asm.org. Given that this compound possesses a secondary carbon at the α-position of the alkyl substituent, it is plausible that its degradation could proceed through a similar ipso-hydroxylation mechanism or through direct hydroxylation of the aromatic ring.

Several bacterial genera, including Pseudomonas, Stenotrophomonas, and Rhodococcus, have been identified as capable of degrading various substituted phenols zju.edu.cnoup.cominsilico.eu. For instance, Stenotrophomonas sp. strain LZ-1 has been shown to degrade p-substituted phenols, including 4-chlorophenol, via a hydroquinone pathway oup.com. Rhodococcus rhodochrous EP4 degrades 4-ethylphenol (B45693) through the meta-cleavage of 4-ethylcatechol (B135975) zju.edu.cn.

Assessment of Environmental Persistence

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down nih.govpanda.org. This is often quantified by its half-life (t₁/₂), the time it takes for half of the initial amount of the substance to degrade nih.gov. The persistence of alkylphenols is influenced by environmental conditions (e.g., aerobic vs. anaerobic) and their physicochemical properties nih.gov.

| Factor | Influence on Persistence | Rationale |

| Oxygen Availability | Higher persistence under anaerobic conditions | Aerobic degradation pathways are generally more efficient for alkylphenols. nih.gov |

| Environmental Matrix | Higher persistence in sediment and soil vs. water | Partitioning into organic matter in sediment/soil reduces bioavailability for degradation. nih.gov |

| Alkyl Chain Structure | Branching and length can increase persistence | Steric hindrance can inhibit enzymatic attack. asm.org |

| Microbial Community | Presence of adapted microorganisms decreases persistence | Acclimated microbial populations can degrade the compound more rapidly. nih.gov |

This table is a generalized representation based on studies of various alkylphenols.

Formation and Characterization of Transformation Products

Based on the degradation pathways of other alkylphenols, several potential TPs of this compound can be predicted:

AOPs: Ozonation may lead to the formation of cyclobutyl-catechols or cyclobutyl-p-benzoquinone nih.govacs.org. The Fenton process could produce cyclobutyl-catechol and cyclobutyl-hydroquinone , which can be further oxidized to smaller organic acids msu.ru. Photocatalytic degradation might also yield hydroxylated derivatives researchgate.net. In the photocatalytic oxidation of para-alkyl phenols, the formation of 4-hydroperoxy-2,5-cyclohexadienones (para-peroxyquinols) has been reported nih.gov.

Biodegradation: If degradation proceeds via direct ring hydroxylation, the primary TPs would be cyclobutyl-catechol or other hydroxylated analogs. If an ipso-substitution mechanism occurs, the expected products would be hydroquinone and cyclobutylmethanol . Further degradation of these primary intermediates would lead to ring cleavage products and eventually mineralization to CO₂ and water researchgate.netasm.org.

The characterization of these transformation products typically involves advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the compounds formed during degradation studies.

Modeling Environmental Fate and Transport

Environmental fate and transport models are valuable tools for predicting the distribution and persistence of chemicals in the environment oup.com. Quantitative Structure-Activity Relationship (QSAR) models, in particular, are used to predict the properties and behavior of chemicals based on their molecular structure ecetoc.orgnih.gov.

For phenolic compounds, QSAR models have been developed to predict various endpoints, including toxicity, biodegradability, and reaction rates with oxidants osti.govinsilico.eubioline.org.br. These models often use descriptors such as the octanol-water partition coefficient (log Kₒw) to represent hydrophobicity, and electronic parameters (e.g., Hammett constants, energy of the lowest unoccupied molecular orbital - E LUMO) to describe reactivity osti.govbioline.org.br.

While specific fate and transport models for this compound have not been identified, existing models for phenols and alkylphenols can be applied to estimate its behavior. For example, a general QSAR model based on the first-order molecular connectivity index has been developed to estimate soil sorption coefficients for hydrophobic chemicals, including phenols oup.com. Such models can predict how this compound might partition between water, soil, and sediment. Similarly, QSARs for biodegradation can help classify it as readily or not readily biodegradable, providing insights into its persistence oup.com.

Conclusion and Outlook

Summary of Current Research Advancements on 4-Cyclobutylphenol

Research into this compound has primarily centered on its role as a crucial intermediate in the synthesis of more complex molecules, particularly within the realm of medicinal chemistry. The compound's unique structure, featuring a cyclobutane (B1203170) ring attached to a phenol (B47542) group, makes it a valuable building block for creating novel derivatives with potential therapeutic applications.

Recent advancements have highlighted the utility of this compound and its derivatives in the development of new pharmaceutical agents. For instance, it has been utilized in the synthesis of inhibitors for the hepatitis C virus (HCV) polymerase, a key target in antiviral therapy. google.ttgoogleapis.com Furthermore, derivatives of this compound have been investigated for their potential as uric acid excretion-promoting agents, which could have implications for the treatment of gout and hyperuricemia. google.com The broader scientific community continues to explore this compound as a research chemical that supports breakthroughs in medicine and technology. vwr.com

Synthetic methodologies for accessing this compound and related structures are also an active area of investigation. Modern synthetic organic chemistry techniques are continually being refined to produce these molecules more efficiently. The inherent characteristics of the cyclobutane ring are of particular interest to medicinal chemists, as this moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. researchgate.net

A summary of key research areas involving this compound is presented in the table below.

| Research Area | Key Findings and Advancements |

| Medicinal Chemistry | - Intermediate in the synthesis of HCV polymerase inhibitors. google.ttgoogleapis.com - Precursor for potential uric acid excretion-promoting agents. google.com - Valuable scaffold for developing new therapeutic compounds. |